molecular formula C7H6BrN3O B3059272 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one CAS No. 96222-57-0

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3059272
CAS No.: 96222-57-0
M. Wt: 228.05 g/mol
InChI Key: NWPYFCGHXZCCIN-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceuticals. The presence of both amino and bromo substituents on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,2-phenylenediamine and urea.

    Cyclization Reaction: The key step involves the cyclization of 4-bromo-1,2-phenylenediamine with urea under acidic conditions to form the benzimidazole ring.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO with a base such as K2CO3 or NaH.

    Oxidation: Common oxidizing agents include H2O2 or KMnO4.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-6-substituted benzimidazole derivative.

Scientific Research Applications

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, thereby disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a thione group instead of an amino group.

    6-Bromo-1H-benzo[d]imidazole: Lacks the amino group, making it less versatile in chemical reactions.

    5-Amino-1H-benzo[d]imidazole-2(3H)-one: Similar but without the bromo substituent, affecting its reactivity and biological activity.

Uniqueness

5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both amino and bromo groups, which provide a balance of reactivity and stability

Properties

IUPAC Name

5-amino-6-bromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPYFCGHXZCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368510
Record name 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96222-57-0
Record name 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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